molecular formula C9H9FO2 B1442235 4-Fluoro-2,3-dimethylbenzoic acid CAS No. 1104380-03-1

4-Fluoro-2,3-dimethylbenzoic acid

Cat. No. B1442235
CAS RN: 1104380-03-1
M. Wt: 168.16 g/mol
InChI Key: NCEJJRPDYZFRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-2,3-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is used in various scientific research applications due to its unique properties.


Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . This process involved the intermediacy of benzimidazole linked ortho-chloro amines .


Molecular Structure Analysis

The InChI code for “4-Fluoro-2,3-dimethylbenzoic acid” is 1S/C9H9FO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Fluoro-2,3-dimethylbenzoic acid” is a powder .

Scientific Research Applications

Organic Synthesis

4-Fluoro-2,3-dimethylbenzoic acid: is a valuable building block in organic synthesis. Its fluorinated aromatic structure makes it a precursor for synthesizing complex molecules. For example, it can be used to create novel fluorinated analogs of pharmaceuticals, potentially leading to drugs with improved pharmacokinetic properties .

Material Science

In material science, this compound can contribute to the development of new polymeric materials. By incorporating 4-Fluoro-2,3-dimethylbenzoic acid into polymers, researchers can enhance the materials’ thermal stability and chemical resistance, which is crucial for high-performance applications .

Analytical Chemistry

The compound’s unique structure allows it to serve as a standard in chromatographic analysis. It can help in calibrating equipment and validating analytical methods, ensuring accurate measurement of other fluorinated compounds in complex mixtures .

Chemical Synthesis

4-Fluoro-2,3-dimethylbenzoic acid: can act as an intermediate in the synthesis of agrochemicals or dyes. Its reactivity with various organic and inorganic compounds enables the creation of a wide range of derivatives with specific desired properties .

Pharmacology

Researchers can explore the use of 4-Fluoro-2,3-dimethylbenzoic acid in drug discovery. Its structure can be modified to produce analogs that interact with biological targets, potentially leading to the development of new therapeutic agents .

Environmental Science

This compound can be used in environmental science to study the behavior of fluorinated pollutants. Its stability and detectability make it an ideal candidate for tracing the environmental fate of similar compounds .

Biochemistry

In biochemistry, 4-Fluoro-2,3-dimethylbenzoic acid can be utilized to investigate enzyme-catalyzed reactions involving carboxylic acids. It can provide insights into the mechanisms of enzyme specificity and catalysis .

Nanotechnology

Finally, 4-Fluoro-2,3-dimethylbenzoic acid can be applied in nanotechnology to modify the surface properties of nanoparticles. This modification can improve the solubility, stability, and bioavailability of nanoparticles for medical applications .

Safety and Hazards

The safety information for “4-Fluoro-2,3-dimethylbenzoic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 .

properties

IUPAC Name

4-fluoro-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEJJRPDYZFRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,3-dimethylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2,3-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2,3-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2,3-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2,3-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2,3-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2,3-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.